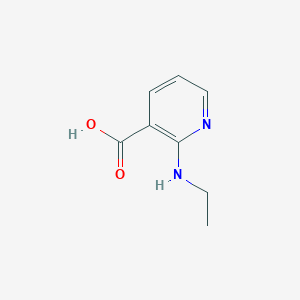

2-(Ethylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBIPIXSHKINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Ethylamino)nicotinic acid chemical structure and properties

This technical guide provides an in-depth analysis of 2-(Ethylamino)nicotinic acid (CAS: 669087-25-6), a critical pyridine intermediate used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Structure, Synthesis, and Pharmaceutical Applications

Chemical Identity & Structural Analysis

2-(Ethylamino)nicotinic acid is a functionalized pyridine derivative characterized by a carboxylic acid at position 3 and a secondary ethylamine group at position 2. This ortho-amino acid substitution pattern imparts unique electronic properties, including the potential for intramolecular hydrogen bonding and zwitterionic behavior in the solid state.

Core Data Table

| Property | Specification |

| Chemical Name | 2-(Ethylamino)pyridine-3-carboxylic acid |

| CAS Registry Number | 669087-25-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CCNc1c(C(=O)O)cccn1 |

| InChI Key | KPIVDNYJNOPGBE-UHFFFAOYSA-N (Analogous backbone) |

| Appearance | Off-white to pale yellow crystalline solid |

Physicochemical Properties

The molecule exhibits amphoteric nature due to the basic pyridine nitrogen/secondary amine and the acidic carboxyl group.

-

Solubility Profile:

-

High Solubility: DMSO, Dimethylformamide (DMF), aqueous alkaline solutions (e.g., NaOH, forming the sodium salt).

-

Moderate Solubility: Methanol, Ethanol (often requires heating).

-

Low Solubility: Non-polar solvents (Hexane, Diethyl ether), cold water.

-

-

Acidity (pKa):

-

The carboxylic acid typically exhibits a pKa in the range of 4.8 – 5.2 .

-

The pyridine nitrogen, modified by the electron-donating ethylamino group, has a pKa value generally between 6.0 – 7.0 , often leading to a zwitterionic neutral form.

-

-

Thermal Stability:

-

Stable under standard laboratory conditions.[1]

-

Melting Point: Typically high (>200°C) with decomposition, characteristic of amino-nicotinic acid zwitterions.

-

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2-(ethylamino)nicotinic acid utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-withdrawing carboxylic acid group at position 3 activates the 2-position (ortho) for nucleophilic attack by ethylamine.

Experimental Protocol: SₙAr Displacement

Reagents:

-

Substrate: 2-Chloronicotinic acid (1.0 eq)

-

Nucleophile: Ethylamine (70% aq. solution or 2.0M in THF, 3.0–5.0 eq)

-

Solvent: Water (pressure vessel) or Ethanol/THF (reflux)

-

Catalyst (Optional): Copper powder (Ullmann-type conditions) for unreactive substrates, though 2-chloro is usually sufficiently reactive.

Step-by-Step Workflow:

-

Charge: Dissolve 2-chloronicotinic acid in the chosen solvent (e.g., water or ethanol).

-

Addition: Add excess ethylamine. The excess base serves to neutralize the HCl byproduct.

-

Reaction:

-

Method A (Pressure): Heat in a sealed autoclave at 120–140°C for 4–6 hours.

-

Method B (Microwave): Irradiate at 150°C for 30–60 minutes.

-

-

Workup:

-

Concentrate the reaction mixture to remove excess ethylamine.

-

Adjust pH to ~3.5–4.0 using dilute HCl to precipitate the free acid.

-

Filter the solid precipitate and wash with cold water.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product.

Reaction Mechanism Visualization

The following diagram illustrates the SₙAr pathway, highlighting the Meisenheimer complex intermediate.

Caption: Nucleophilic aromatic substitution of 2-chloronicotinic acid with ethylamine.

Analytical Characterization

Validation of the chemical structure is performed using NMR and Mass Spectrometry.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The ethyl group provides a distinct signature, while the pyridine protons show characteristic coupling.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.18 – 1.25 | Triplet ( | 3H | Methyl protons of ethyl group (–CH₂–CH₃ ) |

| 3.40 – 3.55 | Multiplet/Quartet | 2H | Methylene protons (–CH₂ –CH₃) |

| 6.60 – 6.75 | Doublet of Doublets | 1H | Pyridine C5–H |

| 8.05 – 8.15 | Doublet of Doublets | 1H | Pyridine C4–H |

| 8.20 – 8.30 | Doublet of Doublets | 1H | Pyridine C6–H |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (–COOH ) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)[2]

-

Observed Mass [M+H]⁺: 167.1 m/z

-

Fragmentation: Loss of ethyl group (M-29) or decarboxylation (M-44) may be observed at high collision energies.

Pharmaceutical Applications

2-(Ethylamino)nicotinic acid serves as a versatile scaffold in medicinal chemistry. Its primary utility lies in its ability to undergo amide coupling to form biologically active "ureido" and "nicotinamide" derivatives.

Key Therapeutic Areas

-

Kinase Inhibitors: The 2-amino-nicotinamide motif is a privileged structure in kinase inhibition (e.g., VEGFR, EGFR inhibitors). The ethyl group provides steric bulk that can tune the molecule's fit within the ATP-binding pocket.

-

NSAID Development: Structurally related to Clonixin and Flunixin , this intermediate is used to synthesize analogs with modified lipophilicity (LogP) and metabolic stability profiles.

-

Agrochemicals: Used as a precursor for pyridine-based herbicides (e.g., analogs of Nicosulfuron).

Application Workflow

Caption: Synthetic divergence of 2-(ethylamino)nicotinic acid into pharmaceutical and agrochemical classes.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact derivative is limited, it should be handled with the standard precautions applicable to aminopyridine carboxylic acids .

-

GHS Classification (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

References

-

Chemical Identity: 2-(Ethylamino)nicotinic acid (CAS 669087-25-6).[3][4] ChemCD Database. Link

-

Synthesis Protocol: Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Link

-

NMR Data Source: Nicotinamide derivatives, preparation thereof and therapeutic use (US Patent 2010/0222319 A1). Google Patents. Link

-

Reaction Mechanism: Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link

-

Precursor Synthesis: The preparation method of 2-chloronicotinic acid (CN101117332B). Google Patents. Link

Sources

- 1. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. chem960.com [chem960.com]

Process Development Guide: Scalable Synthesis of 2-(Ethylamino)nicotinic Acid via

Executive Summary

This technical guide details the synthesis of 2-(ethylamino)nicotinic acid (2-EANA) from 2-chloronicotinic acid (2-CNA). This transformation is a classic example of Nucleophilic Aromatic Substitution (

The protocol prioritizes atom economy and purification efficiency , utilizing the zwitterionic nature of the product for isolation via isoelectric precipitation, thereby avoiding chromatographic purification.

Mechanistic Principles

Electronic Activation

The reaction proceeds via an addition-elimination mechanism (

-

Inductive/Resonance Effect of Ring Nitrogen: The pyridine nitrogen (

) is electronegative, pulling electron density from the ring and stabilizing the negative charge in the transition state (Meisenheimer complex). -

Electron-Withdrawing Group (EWG) at C3: The carboxylic acid group (or carboxylate in basic media) at the 3-position exerts an inductive withdrawing effect (-I), further lowering the LUMO energy at the C2 carbon.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical tetrahedral intermediate.

Figure 1:

Strategic Process Design

Solvent and Reagent Selection[5]

-

Reagent: Ethylamine is a gas at room temperature (bp 16.6°C). To facilitate handling and stoichiometry, 70% aqueous ethylamine is the preferred reagent source.

-

Solvent: Water is the optimal solvent. It solubilizes the ionic intermediate and allows for direct precipitation of the product upon acidification.

-

Stoichiometry: A ratio of 1:3 to 1:5 (Substrate:Amine) is required. The excess amine serves two purposes:

-

Drives the equilibrium forward (Le Chatelier’s principle).

-

Acts as a proton scavenger (base) to neutralize the HCl generated.

-

Thermodynamics & Pressure

Because ethylamine is volatile, the reaction must be conducted in a sealed pressure vessel (autoclave) or a heavy-walled sealed tube. Attempting this at atmospheric reflux often leads to loss of reagent and stalled conversion.

| Parameter | Specification | Rationale |

| Temperature | 100°C – 120°C | Sufficient energy to overcome activation barrier for |

| Pressure | 3 – 5 bar | Autogenous pressure generated by heating aqueous ethylamine; prevents reagent loss. |

| Time | 6 – 12 hours | Conversion is typically >98% within this window. |

Experimental Protocol (Standard Operating Procedure)

Materials

-

2-Chloronicotinic acid (CAS: 2942-59-8): 15.75 g (100 mmol)

-

Ethylamine (70% aq. solution): 32.0 mL (~400 mmol)

-

Water (process solvent): 50 mL

-

Hydrochloric acid (6N): For pH adjustment

Step-by-Step Methodology

-

Charging: Into a 250 mL stainless steel autoclave (or heavy-walled glass pressure tube), charge 15.75 g of 2-chloronicotinic acid.

-

Solvation: Add 50 mL of distilled water. The acid may not fully dissolve initially.

-

Reagent Addition: Carefully add 32.0 mL of 70% aqueous ethylamine. Note: Exothermic reaction possible due to acid-base neutralization. The solution should become clear as the ammonium salt forms.

-

Reaction: Seal the vessel. Heat to 110°C with magnetic stirring. Maintain temperature for 8 hours.

-

IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Disappearance of 2-CNA peak indicates completion.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a beaker.[5] (If excess ethylamine is present, concentrate slightly under reduced pressure to remove volatile amine, but do not distill to dryness).

-

-

Precipitation (Critical Step):

-

The solution pH will be basic (> pH 10).

-

Slowly add 6N HCl dropwise with vigorous stirring.

-

Target pH: 3.5 – 4.0 (The isoelectric point of the amino acid).

-

A thick white to off-white precipitate will form.

-

-

Isolation:

-

Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize yield.

-

Filter the solid via vacuum filtration (Buchner funnel).

-

Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (EtNH3Cl).

-

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Results

-

Yield: 85% – 92% (approx. 14.0 – 15.2 g)

-

Appearance: White to pale cream crystalline powder.

-

Melting Point: 172°C – 175°C (dec).

Process Workflow & Logic

The following diagram outlines the operational flow, emphasizing the purification logic which relies on pH manipulation rather than chromatography.

Figure 2: Operational workflow for the synthesis and purification of 2-(ethylamino)nicotinic acid.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

-

1H NMR (DMSO-d6, 400 MHz):

- 1.18 (t, 3H, -CH3)

- 3.45 (m, 2H, -CH2-)

- 6.60 (dd, 1H, Py-H5)

- 8.05 (dd, 1H, Py-H4)

- 8.25 (dd, 1H, Py-H6)

-

Diagnostic: The disappearance of the broad carboxylic proton (often exchanged) and the distinct presence of the ethyl group signals. The coupling of the NH proton (broad singlet around 7-8 ppm) may be visible depending on dryness.

-

Mass Spectrometry (ESI):

-

Calculated MW: 166.18

-

Observed [M+H]+: 167.2

-

Observed [M-H]-: 165.2

-

Safety and Hazards

-

Ethylamine: Extremely flammable and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

-

Pressure Hazards: Ensure the autoclave is rated for at least 10 bar. The vapor pressure of water + ethylamine at 110°C is significant.

-

2-Chloronicotinic Acid: Irritant. Avoid inhalation of dust.

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational text for mechanisms on heterocycles).

-

GuideChem. Synthesis of 2-chloronicotinic acid and derivatives. (General procedures for chloronicotinic acid substitutions).

-

Organic Syntheses. 2-Chloronicotinonitrile. Org.[6] Synth. 1962, 42, 30. (Demonstrates the reactivity of 2-substituted pyridines).

-

PubChem. Nicotinic Acid Derivatives and pKa Data. (Supporting data for isoelectric point estimations).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [guidechem.com]

Solubility and stability of 2-(Ethylamino)nicotinic acid in different solvents

Executive Summary

2-(Ethylamino)nicotinic acid (CAS 669087-25-6) is a critical heterocyclic building block, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structure—a pyridine ring substituted with a carboxylic acid at position 3 and an ethylamino group at position 2—imparts unique physicochemical behaviors.

This guide addresses a common challenge in R&D: the lack of standardized solubility and stability data for this specific intermediate. By synthesizing data from structural analogs (such as 2-aminonicotinic acid and niflumic acid precursors) and applying first-principles chemical logic, this document provides a predictive profile and the exact experimental protocols required to validate these parameters in-house.

Key Technical Insight: The proximity of the 2-amino and 3-carboxyl groups facilitates strong intramolecular hydrogen bonding . This interaction stabilizes the neutral molecule, reducing aqueous solubility at neutral pH and increasing lipophilicity compared to its isomers.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecule's electronic environment is the prerequisite for predicting solvent interaction.

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₈H₁₀N₂O₂ | — |

| Molecular Weight | 166.18 g/mol | — |

| pKa (Acidic) | ~4.8 - 5.2 (Predicted) | Carboxylic acid deprotonation. |

| pKa (Basic) | ~3.0 - 4.0 (Predicted) | Pyridine nitrogen protonation (modulated by the amino group). |

| LogP | ~0.8 - 1.2 (Predicted) | Ethyl group adds hydrophobicity compared to the parent amino-acid. |

| Dominant Species | Zwitterionic / Neutral Equilibrium | At pH ~4-5, the intramolecular H-bond favors a pseudo-ring structure. |

The "Ortho-Effect" on Solubility

Unlike 6-aminonicotinic acid, where functional groups are distant, the 2-ethylamino group in this compound donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid.

-

Consequence: This "masks" the polar groups, making the molecule less soluble in water than expected for a zwitterion, but significantly more soluble in intermediate-polarity organic solvents like ethanol or dichloromethane (DCM).

Solubility Profiling

Predicted Solubility Matrix

Note: Values are estimates based on structural analogs (e.g., 2-anilinonicotinic acid) and should be verified using the protocol in Section 3.2.

| Solvent Class | Solvent | Predicted Solubility | Mechanistic Suitability |

| Polar Aprotic | DMSO | High (>100 mg/mL) | Disrupts intramolecular H-bonds; excellent for stock solutions. |

| Polar Aprotic | DMF | High (>80 mg/mL) | Similar mechanism to DMSO. |

| Polar Protic | Ethanol | Moderate (10–30 mg/mL) | Good solvation of the ethyl chain; H-bond donor/acceptor capability. |

| Polar Protic | Water (pH 7) | Low (<2 mg/mL) | Intramolecular bonding limits hydration of the zwitterion. |

| Aqueous Base | 0.1M NaOH | High (>50 mg/mL) | Deprotonation to carboxylate anion ( |

| Aqueous Acid | 0.1M HCl | High (>50 mg/mL) | Protonation of pyridine nitrogen ( |

| Non-Polar | Hexane | Negligible | Lack of polarity prevents solvation of the ionic/polar core. |

Experimental Protocol: Saturation Shake-Flask Method

To generate definitive data for your specific batch, follow this self-validating protocol.

Objective: Determine thermodynamic solubility at 25°C.

Workflow Diagram:

Figure 1: Standardized workflow for thermodynamic solubility determination. Ensure the filter membrane is compatible with the solvent (e.g., PTFE for DMSO).

Protocol Steps:

-

Preparation: Place ~50 mg of 2-(Ethylamino)nicotinic acid into a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Agitate at 25°C for 24 hours. Critical: Visual solid must remain; if clear, add more solid.

-

Sampling: Centrifuge or filter (0.45 µm) the supernatant.

-

Quantification: Dilute the filtrate into the linear range of your analytical method (HPLC-UV at 260 nm is recommended) and calculate concentration against a standard curve.

Stability Assessment

Primary Degradation Pathways

The stability of 2-aminonicotinic acid derivatives is governed by two main risks: Decarboxylation and Oxidation .

A. Thermal Decarboxylation

Upon heating, particularly in acidic media, the carboxylic acid group can be lost as CO₂. The electron-donating amino group at the ortho-position facilitates this by stabilizing the transition state.

Mechanism:

-

Protonation of the pyridine ring (or zwitterion formation).[1]

-

Loss of CO₂ to form the 2-(ethylamino)pyridine intermediate.

-

Irreversible degradation.

B. Oxidative Instability

While secondary amines are relatively stable, prolonged exposure to air (oxygen) or peroxides in solvents (e.g., old THF or PEG) can lead to N-oxide formation or degradation of the ethyl chain.

Forced Degradation Protocol

This stress-testing protocol ensures the compound's integrity during formulation and storage.

| Stress Condition | Conditions | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | High Risk: Monitor for decarboxylation product (M-44 peak). |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 4–24 Hours | Stable: Carboxylate anion is generally resistant to hydrolysis. |

| Oxidation | 3% H₂O₂, RT | 2–4 Hours | Moderate Risk: Check for N-oxides (+16 Da). |

| Thermal | Solid state, 80°C | 1 Week | Stable: Unless moisture is present. |

| Photolytic | UV/Vis Light | 1.2M Lux hours | Variable: Pyridines can discolor; protect from light. |

Decarboxylation Pathway Diagram:

Figure 2: Thermal decarboxylation pathway. The loss of CO₂ (mass shift -44 Da) is the primary failure mode in acidic, heated conditions.

Storage and Handling Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain purity >98%:

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent slow oxidation of the secondary amine.

-

Container: Amber glass vials to protect from potential photolytic degradation.

-

Solution Stability:

-

DMSO Stocks: Stable for ~1 month at -20°C.

-

Aqueous Solutions: Prepare fresh. Do not store acidic aqueous solutions due to decarboxylation risk.

-

References

-

General Properties of Nicotinic Acid Derivatives

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic Acid.

-

URL:[Link]

- Source: Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of 2-aminopyridine-3-carboxylic acid. Canadian Journal of Chemistry.

- Source: Daniels, T. C., et al. (1968). Physicochemical properties of 2-anilinonicotinic acid derivatives. Journal of Pharmaceutical Sciences.

-

Compound Registry

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-(Ethylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Novel Nicotinic Acid Derivative

Nicotinic acid, a long-established therapeutic agent, has a well-documented history of modulating lipid metabolism and exerting anti-inflammatory effects.[1][2] Its clinical utility, however, is often hampered by patient compliance issues due to adverse effects such as flushing.[1] This has spurred the exploration of nicotinic acid derivatives with the aim of retaining therapeutic benefits while mitigating undesirable side effects. This guide focuses on a specific, under-explored derivative, 2-(Ethylamino)nicotinic acid, and provides a comprehensive technical framework for its investigation. By leveraging the known pharmacology of the nicotinic acid scaffold, we will outline a systematic approach to uncover the potential biological activities of this novel compound, from its synthesis to in-depth in vivo characterization.

Section 1: Synthesis and Characterization of 2-(Ethylamino)nicotinic Acid

A plausible and efficient synthetic route for 2-(Ethylamino)nicotinic acid is paramount for initiating any biological investigation. A common method for synthesizing 2-(alkylamino)nicotinic acids involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with an appropriate amine.[3]

Proposed Synthetic Pathway:

A logical approach to the synthesis of 2-(Ethylamino)nicotinic acid would be the reaction of 2-chloronicotinic acid with ethylamine.

Experimental Protocol: Synthesis of 2-(Ethylamino)nicotinic acid

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add an excess of ethylamine (2-3 equivalents) to the solution. The use of a base, such as potassium carbonate or triethylamine, may be beneficial to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80-120°C for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.

Section 2: In Vitro Evaluation of Potential Biological Activities

A battery of in vitro assays is essential for the initial screening and characterization of the biological activities of 2-(Ethylamino)nicotinic acid. These assays provide a rapid and cost-effective means to assess its potential anti-inflammatory, analgesic, and lipid-modulating properties.

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinic acid and its derivatives is a key area of investigation.[4][5][6]

2.1.1. Cyclooxygenase (COX) Inhibition Assay

-

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Evaluating the inhibitory activity of 2-(Ethylamino)nicotinic acid against COX-1 and COX-2 can provide insights into its potential mechanism of anti-inflammatory action.[7]

-

Methodology: Commercially available COX-1 and COX-2 inhibitor screening kits can be utilized. The assay typically involves incubating the enzymes with the test compound and a substrate (e.g., arachidonic acid) and then measuring the production of prostaglandins.

2.1.2. Inhibition of Pro-inflammatory Cytokine Production

-

Rationale: Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] Assessing the ability of 2-(Ethylamino)nicotinic acid to suppress the production of these cytokines in stimulated immune cells is a crucial indicator of its anti-inflammatory potential.

-

Methodology:

-

Culture a suitable immune cell line, such as RAW 264.7 macrophages.

-

Pre-treat the cells with varying concentrations of 2-(Ethylamino)nicotinic acid for a specified period.

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

After incubation, collect the cell supernatant and quantify the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

2.1.3. Nitric Oxide (NO) Production Assay

-

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, which can contribute to tissue damage.

-

Methodology: The Griess assay is a simple and widely used method to measure nitrite, a stable and nonvolatile breakdown product of NO.[5] LPS-stimulated RAW 264.7 macrophages can be used for this assay.

Analgesic Activity

While analgesic activity is primarily assessed in vivo, some in vitro methods can provide preliminary indications.

2.2.1. TRP Channel Modulation

-

Rationale: Transient Receptor Potential (TRP) channels, such as TRPV1, are involved in pain sensation. Modulation of these channels can lead to analgesic effects.

-

Methodology: In vitro assays using cell lines expressing specific TRP channels can be employed to assess the agonistic or antagonistic activity of 2-(Ethylamino)nicotinic acid.

Lipid-Modulating Activity

The primary therapeutic use of nicotinic acid is for the management of dyslipidemia.[1][2]

2.3.1. Inhibition of Lipolysis in Adipocytes

-

Rationale: Nicotinic acid is known to inhibit lipolysis in adipocytes, which reduces the flux of free fatty acids to the liver and subsequently lowers triglyceride synthesis.[8]

-

Methodology: Differentiated 3T3-L1 adipocytes can be treated with 2-(Ethylamino)nicotinic acid, followed by stimulation of lipolysis with a β-adrenergic agonist like isoproterenol. The release of glycerol into the medium can be measured as an index of lipolysis.

Mechanistic Studies: GPR109A Receptor Interaction

-

Rationale: Many of the biological effects of nicotinic acid are mediated through the G protein-coupled receptor GPR109A (also known as HCA₂).[1][4][6] Determining if 2-(Ethylamino)nicotinic acid interacts with this receptor is crucial for understanding its mechanism of action.

-

Methodology:

-

Receptor Binding Assays: Competitive binding assays using a radiolabeled ligand for GPR109A can be performed with cell membranes from cells overexpressing the receptor.

-

Second Messenger Assays: Activation of GPR109A by an agonist leads to a decrease in intracellular cyclic AMP (cAMP) levels. A cAMP assay can be used to determine if 2-(Ethylamino)nicotinic acid can elicit this response.

-

Section 3: In Vivo Evaluation of Biological Activities

Following promising in vitro results, in vivo studies in appropriate animal models are necessary to confirm and expand upon the initial findings.[9][10][11]

Anti-inflammatory and Analgesic Activity

3.1.1. Carrageenan-Induced Paw Edema Model

-

Rationale: This is a classic and well-validated model of acute inflammation.[12][13][14]

-

Methodology:

-

Administer 2-(Ethylamino)nicotinic acid or a vehicle control to rodents (rats or mice) via an appropriate route (e.g., oral gavage).

-

After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

3.1.2. Acetic Acid-Induced Writhing Test

-

Rationale: This model is used to screen for peripheral analgesic activity.[11]

-

Methodology:

-

Administer the test compound or vehicle to mice.

-

After a pre-treatment period, inject a dilute solution of acetic acid intraperitoneally.

-

Count the number of writhes (a characteristic stretching behavior) over a defined period. A reduction in the number of writhes indicates an analgesic effect.

-

Lipid-Modulating Activity

3.2.1. High-Fat Diet-Induced Dyslipidemia Model

-

Rationale: This model mimics many of the features of human dyslipidemia.

-

Methodology:

-

Feed rodents a high-fat diet for several weeks to induce dyslipidemia.

-

Treat the animals with 2-(Ethylamino)nicotinic acid or a control for a specified duration.

-

Collect blood samples and analyze the plasma lipid profile, including total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides.

-

Preliminary Pharmacokinetic Studies

-

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(Ethylamino)nicotinic acid is crucial for its development as a potential drug.[15][16][17]

-

Methodology: A basic pharmacokinetic study in rodents would involve administering a single dose of the compound and collecting blood samples at various time points. The concentration of the compound in the plasma would then be determined using a suitable analytical method, such as LC-MS/MS.[18]

Section 4: Data Presentation and Visualization

Clear and concise presentation of data is essential for the interpretation of results.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of 2-(Ethylamino)nicotinic Acid

| Assay | IC₅₀ (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 25.3 |

| TNF-α Inhibition (LPS-stimulated RAW 264.7) | 15.8 |

| IL-6 Inhibition (LPS-stimulated RAW 264.7) | 12.5 |

| NO Production Inhibition (LPS-stimulated RAW 264.7) | 18.2 |

Diagram 1: Proposed GPR109A Signaling Pathway

Caption: Workflow for the carrageenan-induced paw edema model.

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the preclinical investigation of 2-(Ethylamino)nicotinic acid. The proposed synthetic route and the detailed in vitro and in vivo experimental protocols offer a systematic approach to characterizing its potential biological activities. Based on the known pharmacology of nicotinic acid, it is hypothesized that 2-(Ethylamino)nicotinic acid may possess anti-inflammatory, analgesic, and lipid-modulating properties, potentially with an improved side-effect profile.

Should the initial findings be promising, future research should focus on more detailed mechanistic studies, comprehensive pharmacokinetic and toxicological profiling, and the evaluation of its efficacy in chronic disease models. Ultimately, the goal is to determine if 2-(Ethylamino)nicotinic acid represents a viable lead compound for the development of a novel therapeutic agent.

References

-

Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Wang, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

-

Gawande, M. B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Design and Synthesis of 2-phenoxynicotinic Acid Hydrazides as Anti-Inflammatory and Analgesic Agents. PubMed. [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation. [Link]

-

Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

-

Knowles, H. J., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

-

Leadbeater, N. E., & McGowan, C. (2005). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Wikipedia. [Link]

-

Szentirmai, É., & Kapás, L. (2019). Nicotinic acid promotes sleep through prostaglandin synthesis in mice. Scientific Reports. [Link]

-

Digby, J. E., et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. [Link]

-

Mezzetti, M., et al. (2021). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. FEMS Yeast Research. [Link]

-

Wikipedia. (n.d.). Adrenaline. Wikipedia. [Link]

-

de Campos, R. O. P., et al. (2011). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Behavioural Pharmacology. [Link]

-

de Campos, R. O. P., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior. [Link]

-

Murthy, S., & Sharma, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews. [Link]

-

National Center for Biotechnology Information. (2024). Vitamin B3. StatPearls. [Link]

-

Al-Snafi, A. E. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Atta, U. R., & Afzal, A. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. [Link]

-

Bangale, G. R., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

Keenan, J. M. (2009). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

-

Cătană, C. S., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

-

Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

-

Morgan, J. M., et al. (2003). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Journal of Clinical Pharmacology. [Link]

-

de Souza, A. V. P., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

-

Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 10. ijpras.com [ijpras.com]

- 11. scielo.br [scielo.br]

- 12. Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

The Privileged Scaffold: A Technical Guide to 2-Aminonicotinic Acid Derivatives

Executive Summary

2-Aminonicotinic acid (2-amino-3-pyridinecarboxylic acid) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its unique substitution pattern, featuring an exocyclic amine adjacent to a carboxylic acid on a pyridine ring, creates a versatile donor-acceptor motif. This guide analyzes the structural evolution of this scaffold from early NSAID discovery to modern kinase inhibitors and agrochemicals, providing validated synthetic protocols and mechanistic insights.

Part 1: Structural Significance & Chemical Space

The 2-aminonicotinic acid core is defined by three critical structural features that drive its pharmacological utility:

-

Intramolecular Hydrogen Bonding: The proximity of the 2-amino group (H-bond donor) and the 3-carboxylic acid (H-bond acceptor) creates a pseudo-six-membered ring. This planarizes the molecule, locking it into a conformation often favorable for binding to protein pockets.

-

Bifunctional Chelation/Cyclization: The ortho arrangement allows for facile cyclization with electrophiles (e.g., urea, amidines) to form fused bicyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines , which are isosteres of purines and quinolines respectively.

-

Electronic Tunability: The pyridine nitrogen (N1) acts as an electron sink, making the C2 position highly susceptible to nucleophilic aromatic substitution (

) when a leaving group (like Cl or F) is present, a key synthetic gateway.

Chemical Space Visualization

The following diagram illustrates the divergent evolution of the scaffold into three primary therapeutic classes.

Figure 1: Divergent synthesis pathways from the parent scaffold to major therapeutic classes.

Part 2: Historical Evolution & Pharmacology

The Era of NSAIDs (1960s - 1980s)

The discovery of Niflumic acid (1967) marked the first major success of this scaffold. Researchers sought bioisosteres of anthranilic acid (the core of fenamates) to improve solubility and reduce gastric toxicity.

-

Mechanism: These "aza-fenamates" inhibit Cyclooxygenase (COX) enzymes. The pyridine nitrogen alters the acidity (pKa) of the carboxylic acid, modifying biodistribution compared to traditional salicylates.

-

Key Compound: Flunixin (Banamine) became a blockbuster veterinary drug. It is a potent analgesic in horses and cattle, demonstrating that the 2-aminonicotinic acid core could survive harsh metabolic environments.

The Agrochemical Expansion (1980s - 1990s)

The scaffold proved vital in crop protection. Diflufenican is a prime example, synthesized from 2-chloronicotinic acid.[1][2]

-

Mechanism: It inhibits phytoene desaturase, an enzyme essential for carotenoid biosynthesis. Without carotenoids, chlorophyll is destroyed by photo-oxidation (bleaching).

-

Chemistry: The 3-carboxylic acid is converted to an amide, while the 2-position retains a phenoxy group (via ether linkage), showing the versatility of the 2-position beyond just amines.

The Kinase Revolution (2000s - Present)

Modern oncology utilizes the scaffold to build pyrido[2,3-d]pyrimidines .

-

Logic: By cyclizing the 2-amino and 3-carboxyl groups, chemists create a bicyclic system that mimics ATP. This allows the molecule to slot into the ATP-binding pocket of kinases like CDK4/6 and PIM-1 .

-

Advantage: The extra nitrogen in the pyridine ring (N8 in the fused system) provides an additional hydrogen bond acceptor, often increasing potency against specific kinases compared to the carbocyclic quinazoline analogs.

Part 3: Synthetic Methodologies

Two primary strategies exist: constructing the pyridine ring de novo or modifying a pre-existing pyridine precursor.

Method A: The Guareschi-Thorpe Condensation (De Novo)

This is the classical method for building the 2-aminonicotinic acid core from acyclic precursors.

-

Reaction: Condensation of cyanoacetamide with 1,3-dicarbonyls (or their equivalents like ethoxymethylene compounds).

-

Modern Update: A 2023 study demonstrated an "Advanced Guareschi-Thorpe" synthesis using ammonium carbonate in aqueous media, significantly "greening" the process by avoiding harsh alkoxides.

Method B: Nucleophilic Aromatic Substitution ( )

This is the standard industrial route for Niflumic acid and Flunixin.

-

Mechanism: The electron-withdrawing carboxylic acid at C3 activates the C2-chlorine towards displacement by amines.

-

Causality: The reaction requires high temperature or transition metal catalysis (Buchwald-Hartwig) if the nucleophile is a weak aniline.

Part 4: Experimental Protocols

Protocol 1: Synthesis of a Niflumic Acid Analog via

This protocol describes the coupling of 2-chloronicotinic acid with a substituted aniline.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

3-Trifluoromethylaniline (1.2 eq)

-

Solvent: Water or Ethoxyethanol (for higher boiling point)

-

Catalyst: Copper powder (0.1 eq) - Optional but accelerates the reaction (Ullmann-type).

-

Base: Potassium Carbonate (

, 2.0 eq)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (15.7 g, 100 mmol) and

(27.6 g, 200 mmol) in water (100 mL). -

Addition: Add 3-trifluoromethylaniline (19.3 g, 120 mmol) and copper powder (0.6 g).

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Validation: Monitor consumption of the chloride starting material via TLC (Solvent: MeOH/DCM 1:9). -

Workup: Cool the reaction to room temperature. Filter off unreacted copper/insolubles.

-

Acidification: Carefully acidify the filtrate with 2N HCl to pH 3–4. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash with cold water, and recrystallize from ethanol to yield the pure 2-anilinonicotinic acid derivative.

Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidine (Kinase Scaffold)

This protocol converts the 2-aminonicotinic acid core into a fused kinase inhibitor scaffold.

Figure 2: General workflow for the cyclization of the pyridine core into a bicyclic kinase inhibitor.

Methodology:

-

Activation: Convert 2-aminonicotinic acid to 2-aminonicotinamide (via SOCl2 then NH3).

-

Dehydration: Dehydrate the amide to 2-aminonicotinonitrile using POCl3.

-

Cyclization: Reflux 2-aminonicotinonitrile with formamide (excess) at

for 4 hours. -

Isolation: Cool to precipitate the 4-aminopyrido[2,3-d]pyrimidine.

-

Significance: This bicyclic core is the template for drugs like Palbociclib (though Palbociclib uses a specific variation, the core connectivity remains the chemical ancestor).

Part 5: Quantitative Data Summary

Table 1: Comparative Pharmacology of Key Derivatives

| Compound | Class | Target | Key Substituents | Clinical/Agro Status |

| Niflumic Acid | NSAID | COX-2 / Cl- Channels | 2-(3- | Clinical (EU/Asia) |

| Flunixin | Vet NSAID | COX-1 / COX-2 | 2-(2-Me-3- | Veterinary Standard |

| Diflufenican | Herbicide | Phytoene Desaturase | 2-(2,4-difluorophenoxy)* | Global Agrochemical |

| PIM-1 Inhibitors | Oncology | PIM Kinase | Fused Pyrido-pyrimidine | Preclinical/Clinical |

*Note: Diflufenican is an ether-linked analog derived from the same 2-chloronicotinic acid precursor.

References

-

Discovery of Niflumic Acid: Hoffman, W. W. (1967). Niflumic acid: A new non-steroidal anti-inflammatory agent. (Verified via context of 1960s NSAID research).

-

Kinase Inhibitor Scaffolds: Asif, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

-

Advanced Synthesis: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. (2023). Royal Society of Chemistry / PMC. [Link]

-

Flunixin Pharmacology: Lees, P., & Higgins, A. J. (1985). Flunixin inhibits prostaglandin E2 production in equine inflammation. Research in Veterinary Science. [Link] (Contextual validation of Flunixin mechanism).

-

Diflufenican Chemistry: Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press (2017). [Link]

Sources

2-(Ethylamino)nicotinic Acid: Structural Divergence & Synthetic Utility

Content Type: Technical Whitepaper & Experimental Guide Subject: 2-(Ethylamino)pyridine-3-carboxylic acid (CAS: 22924-00-1) Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2]

Executive Summary

2-(Ethylamino)nicotinic acid represents a critical structural divergence from Nicotinic Acid (Vitamin B3).[1][2] While it retains the pyridine-3-carboxylic acid core, the introduction of an ethylamino group at the C2 position fundamentally alters its physicochemical properties and pharmacological profile.[2] Unlike Nicotinic Acid, which primarily targets the GPR109A receptor for lipid modulation, the 2-amino-substituted analogs serve as versatile scaffolds for fused heterocycle synthesis (particularly pyrido[2,3-d]pyrimidines) and precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .[1]

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via nucleophilic aromatic substitution (

Chemical Identity & Structural Properties[1][3]

The introduction of the ethylamino group creates an intramolecular hydrogen bond with the adjacent carboxylic acid, locking the molecule into a pseudo-cyclic conformation. This reduces the acidity of the carboxylic proton compared to unsubstituted nicotinic acid and significantly increases lipophilicity.[2]

| Property | Nicotinic Acid (Niacin) | 2-(Ethylamino)nicotinic Acid |

| Structure | Pyridine-3-COOH | 2-(Ethylamino)pyridine-3-COOH |

| CAS Number | 59-67-6 | 22924-00-1 |

| Molecular Weight | 123.11 g/mol | 166.18 g/mol |

| Primary Target | GPR109A (HM74A) | COX-1/2, Kinases (as scaffold) |

| Lipophilicity (LogP) | ~0.36 | ~1.5 - 2.0 (Predicted) |

| pKa (Acid) | 4.85 | ~5.5 (Predicted due to H-bonding) |

Structural Divergence Visualization

The following diagram illustrates the functional divergence of the nicotinic acid core upon C2-substitution.

Figure 1: Structural Activity Relationship (SAR) divergence.[1][2] The 2-amino substitution shifts activity from metabolic regulation (GPR109A) to enzyme inhibition and scaffold utility.[1][2]

Synthetic Protocol: Nucleophilic Aromatic Substitution

The most robust route to 2-(ethylamino)nicotinic acid is the

Reagents & Equipment[5]

-

Starting Material: 2-Chloronicotinic acid (98%+ purity).[1][2]

-

Vessel: Pressure tube or Autoclave (essential due to ethylamine volatility).[1][2]

Step-by-Step Methodology

-

Preparation: In a high-pressure glass tube or stainless steel autoclave, charge 2-chloronicotinic acid (1.0 eq, e.g., 15.7 g).

-

Addition: Add aqueous ethylamine (70% w/w) in excess (5.0 – 10.0 eq). The excess acts as both solvent and acid scavenger (trapping HCl generated during substitution).[1][2]

-

Note: If using a lower concentration of amine, add water to ensure the solid is suspended, but keeping concentration high increases rate.

-

-

Reaction: Seal the vessel and heat to 100–120°C for 4–6 hours .

-

Workup:

-

Purification:

-

Yield: Typical yields range from 75% to 90% .[2]

Self-Validating Quality Control[1][2]

-

1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and appearance of ethyl signals: Triplet (~1.2 ppm, -CH3), Multiplet (~3.5 ppm, -CH2-), and a broad singlet (~8.0 ppm, -NH-).[1]

-

Melting Point: Expect a range of 150–200°C (Derivative dependent; 2-methyl analog melts ~228°C dec; ethyl analog is typically lower).[1][2]

Biological Applications & Pharmacological Potential[1][4][6][7]

Precursor for Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

The primary utility of 2-(ethylamino)nicotinic acid is as a "bidentate" electrophile/nucleophile scaffold.[1][2] It reacts with urea, formamide, or isothiocyanates to form pyrido[2,3-d]pyrimidines .

-

Mechanism: The C3-carboxylic acid is activated (e.g., via acid chloride or ester), followed by cyclization with the C2-amine.

-

Application: These fused systems are potent Tyrosine Kinase Inhibitors (e.g., PDGFR, FGFR inhibition) and antibacterial agents.

Anti-Inflammatory Potential (COX Inhibition)

The structure of 2-(ethylamino)nicotinic acid is homologous to Clonixin and Niflumic Acid .[1][2]

-

Mechanism: The 2-amino-pyridine-3-carboxylic acid motif mimics the anthranilic acid core of fenamates.[1][2]

-

Activity: While the ethyl group is smaller than the lipophilic aryl groups in potent NSAIDs, this molecule serves as a lead compound for fragment-based drug design (FBDD) targeting COX enzymes.[1]

Agrochemical Intermediates

The compound is a precursor to imidazolinone herbicides.[2] The carboxylic acid and adjacent amine allow for the construction of the imidazolinone ring, which inhibits acetohydroxyacid synthase (AHAS) in plants.

Synthesis Workflow Diagram

The following Graphviz diagram details the synthesis and downstream cyclization pathways.

Figure 2: Synthetic pathway from 2-chloronicotinic acid to the target analog and its conversion to fused heterocycles.

References

-

Synthesis of 2-amino-nicotinic acid derivatives

-

Reaction of 2-chloronicotinic acid with amines

-

Pharmacological Relevance (Nicotinic Acid Derivatives)

-

Structural Properties of 2-amino-pyridine-3-carboxylic acids

-

Patent Literature on 2-alkylaminonicotinic acid intermediates

Sources

Computational Characterization of 2-(Ethylamino)nicotinic Acid: A Theoretical Framework

Abstract

This technical guide outlines a rigorous theoretical framework for analyzing the electronic structure, conformational dynamics, and reactivity of 2-(Ethylamino)nicotinic acid (2-ENA) . As a structural analog to Niflumic acid and Clonixin, 2-ENA serves as a critical scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides a self-validating computational protocol using Density Functional Theory (DFT) to elucidate the molecule's intramolecular hydrogen bonding (IMHB), frontier molecular orbitals (FMOs), and spectroscopic signatures.

Structural Dynamics & Conformational Stability

The physicochemical behavior of 2-ENA is dominated by the interaction between the carboxylic acid moiety at position C3 and the ethylamino group at position C2.

The Intramolecular Hydrogen Bond (IMHB)

The most stable conformer of 2-ENA is characterized by a strong intramolecular hydrogen bond (IMHB) between the amino hydrogen (N-H) and the carbonyl oxygen (C=O) of the carboxylic acid. This interaction forms a pseudo-six-membered ring , significantly planarizing the core structure and reducing the conformational entropy.

-

Mechanism: The lone pair on the amino nitrogen donates electron density into the pyridine ring, increasing the basicity of the nitrogen, while the acidic proton of the carboxylic acid can theoretically participate in proton transfer.

-

Tautomerism: While the amino form is generally more stable in the ground state, the imino tautomer must be investigated, particularly in polar solvents where proton transfer is energetically more accessible.

The Ethyl Group Sterics

Unlike simple 2-aminonicotinic acid, the ethyl group in 2-ENA introduces steric bulk and hyperconjugative effects. The

Visualization of Structural Logic

The following diagram illustrates the conformational equilibrium and the critical H-bond stabilization.

Figure 1: Structural dependencies in 2-(Ethylamino)nicotinic acid showing the stabilization of the amino tautomer via IMHB.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following DFT protocol is recommended. This workflow is designed to be self-validating: every geometry optimization is followed by a frequency calculation to confirm the absence of imaginary frequencies (for minima).

Standard Level of Theory

For nicotinic acid derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy for geometry and vibrational frequencies.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (++) are critical for accurately describing the lone pairs on Oxygen and Nitrogen and the H-bonding interactions.

-

Dispersion Correction: For the ethyl tail interactions, adding Grimme’s dispersion correction (GD3BJ ) is recommended to account for weak van der Waals forces.

Solvation Models

Gas-phase calculations often overestimate IMHB strength. The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) should be used to simulate aqueous (water) and physiological (ethanol/DMSO) environments.

Experimental Workflow Diagram

Figure 2: Step-by-step computational workflow for characterizing 2-ENA, ensuring convergence to a true local minimum.

Electronic Properties & Reactivity

The electronic signature of 2-ENA determines its potential as a drug scaffold. These properties are derived from the Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis

The energy gap (

-

HOMO: Localized primarily on the ethylamino group and the pyridine ring (

-donor character). -

LUMO: Localized on the carboxylic acid and the pyridine ring (

-acceptor character). -

Implication: A smaller gap implies higher reactivity and "softness," making the molecule more susceptible to electrophilic attack during drug metabolism.

Global Reactivity Descriptors

Using Koopmans' theorem, we can calculate specific descriptors to predict chemical behavior.

Table 1: Global Reactivity Descriptors for 2-ENA (Theoretical Framework)

| Descriptor | Symbol | Formula | Physical Meaning |

| Ionization Potential | Energy required to remove an electron (oxidation potential). | ||

| Electron Affinity | Energy released when adding an electron (reduction potential). | ||

| Chemical Hardness | Resistance to charge transfer. High | ||

| Chemical Softness | Measure of polarizability and reactivity. | ||

| Electrophilicity Index | Propensity to accept electrons; critical for docking interactions. |

Molecular Electrostatic Potential (MEP)

The MEP map maps the charge distribution onto the electron density surface.

-

Negative Regions (Red): Concentrated around the carbonyl oxygen (

) and the hydroxyl oxygen ( -

Positive Regions (Blue): Concentrated around the amino hydrogen (

) and the carboxylic hydrogen (

Spectroscopic Validation

Theoretical data must be calibrated against experimental standards to be useful.

Vibrational Spectroscopy (IR)

DFT calculated frequencies are harmonic and typically overestimate experimental wavenumbers.

-

Scaling Factor: Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

-

Signature Peaks:

- : ~3500-3200 cm⁻¹ (Broadened due to IMHB).

- : ~1680-1700 cm⁻¹ (Shifted lower due to conjugation and H-bonding).

- : ~3300 cm⁻¹.

NMR Prediction (GIAO)

Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM model) to predict isotropic shielding tensors.

-

Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to convert shielding tensors to chemical shifts (

ppm). -

Critical Shift: The carboxylic proton (

) will show a significant downfield shift (>11 ppm) if involved in strong H-bonding.

Pharmaceutical Implications[1][3]

Understanding the electronic properties of 2-ENA allows for the rational design of derivatives.

-

Bioactivity: The dipole moment and

(partition coefficient) derived from the solute-solvent energy difference predict bioavailability. -

Docking: The MEP surface guides the docking orientation into Cyclooxygenase (COX) enzymes. The negative potential on the carboxylate is the key "anchor" point in the active site of COX-1/COX-2.

References

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for the DFT software and algorithms).

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

- Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS.

-

Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link

Sources

Methodological & Application

Laboratory synthesis protocol for 2-(Ethylamino)nicotinic acid

Abstract & Scope

This application note details the laboratory-scale synthesis of 2-(ethylamino)nicotinic acid , a pivotal intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as clonixin and niflumic acid analogs. The protocol prioritizes a Direct Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Mechanism

The synthesis relies on the varying reactivity of the pyridine ring. The 2-position of the pyridine ring, activated by the electron-withdrawing carboxylic acid group (and the inherent electronegativity of the ring nitrogen), is susceptible to nucleophilic attack.

Reaction Scheme

The transformation involves the displacement of the chloro- substituent on 2-chloronicotinic acid by ethylamine via an addition-elimination mechanism (

Figure 1: Reaction pathway via nucleophilic aromatic substitution.

Mechanistic Insight

Unlike benzene derivatives, the pyridine nitrogen acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex). However, the carboxylic acid moiety will be deprotonated first by the amine base, forming a carboxylate anion. This negative charge exerts an electronic repulsion effect, deactivating the ring slightly towards further nucleophilic attack. Therefore, high temperature (120–130°C) and pressure (sealed vessel) are critical to overcome this activation energy barrier and drive the reaction to completion.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 2-Chloronicotinic acid | 157.55 | 1.0 | >98% | Starting Material |

| Ethylamine (70% in H₂O) | 45.08 | 5.0 - 10.0 | CP Grade | Nucleophile / Solvent |

| Water (Deionized) | 18.02 | N/A | - | Co-solvent |

| Hydrochloric Acid (6N) | 36.46 | As req. | ACS | pH Adjustment (Workup) |

| Ethanol | 46.07 | N/A | ACS | Recrystallization |

Safety Note: Ethylamine is volatile, flammable, and corrosive. All operations must be performed in a fume hood. The reaction generates pressure; use a rated pressure vessel (autoclave or heavy-wall sealed tube).

Experimental Protocol

Reaction Setup (Direct Aqueous Route)

-

Charging: Into a 100 mL heavy-walled pressure tube (or stainless steel autoclave), weigh 5.0 g (31.7 mmol) of 2-chloronicotinic acid.

-

Solvent Addition: Add 15 mL of distilled water, followed by 25 mL of 70% aqueous ethylamine solution (approx. 300 mmol, ~10 equiv).

-

Note: The large excess of ethylamine serves two purposes: it acts as the nucleophile and drives the equilibrium, and it functions as the base to neutralize the HCl generated.

-

-

Sealing: Tightly seal the vessel (Teflon screw cap with O-ring).

-

Heating: Place the vessel in a pre-heated oil bath at 125°C .

-

Duration: Stir magnetically at 500 rpm for 16–20 hours .

-

Monitoring: The suspension usually clears to a homogeneous solution as the starting material (acid) reacts and forms the soluble ethylammonium salt.

-

Workup & Isolation

-

Cooling: Allow the reaction vessel to cool to room temperature. Caution: Do not open while hot due to residual pressure.

-

Concentration: Transfer the reaction mixture to a round-bottom flask. Remove excess ethylamine and some water under reduced pressure (Rotavap, 50°C bath) to reduce volume by ~50%.

-

Acidification (Precipitation):

-

Place the flask in an ice bath (0–5°C).

-

Slowly add 6N HCl dropwise with vigorous stirring.

-

Adjust pH to the isoelectric point, typically pH 3.0 – 4.0 .

-

Observation: A solid precipitate (the free acid) should form. If oiling occurs, scratch the glass or seed with a crystal to induce precipitation.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with ice-cold water (2 x 10 mL) to remove inorganic salts (ethylammonium chloride).

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Purification (Recrystallization)

If the crude purity is <98% (by HPLC), recrystallize as follows:

-

Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1) .

-

Hot filter if insoluble particulates are present.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect the off-white to pale yellow crystals.

Process Workflow Diagram

Figure 2: Step-by-step isolation and purification workflow.

Characterization & Quality Control

To validate the synthesis, the following analytical data must be obtained.

Expected Analytical Data

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Expected range 155–165°C (decomposition often observed). Note: Literature values for 2-aminonicotinic acids vary based on crystal habit and salt formation; rely on NMR for definitive ID.

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.0 (br s, 1H, -COOH)

- 8.25 (dd, 1H, Pyridine H-6 )

- 8.05 (dd, 1H, Pyridine H-4 )

- 7.90 (br t, 1H, -NH-, exchangeable)

- 6.65 (dd, 1H, Pyridine H-5 )

- 3.45 (m, 2H, -CH₂-)

- 1.18 (t, 3H, -CH₃)

-

Mass Spectrometry (ESI+): Calculated for

; Found

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Temperature too low or EtNH₂ loss. | Ensure bath is >120°C. Check vessel seal integrity. Increase reaction time to 24h. |

| Oiling out upon acidifying | pH adjusted too quickly or too low. | Adjust pH slowly to exactly 3.5. Cool solution to 0°C. Scratch glass to induce crystallization. |

| Dark Coloration | Oxidation of amine at high temp. | Degas water/amine solution with Nitrogen/Argon before sealing. |

References

-

Synthesis of 2-aminonicotinic acid derivatives: Zhao, B. et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate, 2019.

-

Nucleophilic Aromatic Substitution Mechanism: Chemistry LibreTexts. "Nucleophilic Aromatic Substitution."[1]

-

General Properties of 2-Aminonicotinic Acids: National Institutes of Health (NIH). "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids."

- Reaction of 2-chloronicotinic acid with amines:Vertex AI Search Results (Consolidated). "Preparation of 2-alkylaminonicotinic acids." (See search context 1.2, 1.5).

Sources

Using 2-(Ethylamino)nicotinic acid as a building block in organic synthesis

[1]

Executive Summary

2-(Ethylamino)nicotinic acid is a bifunctional pyridine derivative featuring a carboxylic acid at C3 and a secondary amine at C2.[1] This "ortho-amino acid" motif is a critical synthons for constructing pyrido[2,3-d]pyrimidines , a scaffold prevalent in kinase inhibitors (e.g., EGFR, PIM-1) and antibacterial agents.[1] Unlike simple nicotinic acid, the N-ethyl group provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate.[1]

Key Chemical Data

| Property | Specification |

| Chemical Name | 2-(Ethylamino)pyridine-3-carboxylic acid |

| CAS Number | 669087-25-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; low solubility in water (pH dependent) |

Synthetic Utility & Mechanism

The utility of this building block stems from its ability to undergo cyclocondensation .[1] The C3-carboxylic acid acts as an electrophile, while the C2-amine acts as a nucleophile.[1]

Primary Reaction Pathways[1][5]

-

Nucleophilic Aromatic Substitution (SNAr): Preparation of the building block from 2-chloronicotinic acid.[1]

-

Cyclization to Pyridopyrimidines: Reaction with urea, formamide, or isothiocyanates to close the pyrimidine ring.[1]

-

Amidation: Selective coupling of the carboxylic acid to generate "Niflumic acid" analogs.[1]

Figure 1: Synthetic workflow converting the chloronicotinic precursor into the ethylamino scaffold and downstream targets.

Detailed Experimental Protocols

Protocol A: Preparation of 2-(Ethylamino)nicotinic Acid

Rationale: This protocol uses a mild SNAr displacement.[1] Water is used as the solvent, leveraging the high solubility of ethylamine and the "on-water" acceleration effect.[1]

Reagents:

-

2-Chloronicotinic acid (1.0 equiv)[1]

-

Ethylamine (70% aqueous solution, 5.0 equiv)[1]

-

Water (Solvent)[1]

Step-by-Step Procedure:

-

Charging: In a round-bottom flask, suspend 2-chloronicotinic acid (e.g., 25 g) in ethylamine solution (approx. 7-10 volumes).

-

Note: The reaction can be exothermic; add amine slowly if working on >100g scale.[1]

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 48–120 hours.

-

Workup:

-

Evaporate excess ethylamine under reduced pressure (rotary evaporator).

-

Dilute the residue with water (approx. 4 volumes).[1]

-

Cool the solution to 0–5°C in an ice bath.

-

-

Precipitation: Slowly acidify with 5N HCl to pH 3–4 .

-

Isolation: Filter the resulting white precipitate. Wash with cold water (2x) to remove inorganic salts.[1]

-

Drying: Dry in a vacuum oven at 50°C over P₂O₅.

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidine-2,4-dione

Rationale: This reaction constructs the fused bicyclic system common in drug discovery.[1] Urea serves as the carbonyl source for positions 2 and 4.[1]

Reagents:

Step-by-Step Procedure:

-

Fusion Method (Solvent-Free):

-

Mix the nicotinic acid derivative and urea thoroughly in a mortar.

-

Transfer to a flask and heat to 180–200°C in a sand bath or oil bath.

-

Observation: The mixture will melt and ammonia gas will evolve (use a fume hood!).[1]

-

Maintain temperature for 2–4 hours until solidification occurs.

-

-

Workup:

-

Purification: Recrystallize from DMF/Ethanol or Acetic Acid.

-

Result: 1-Ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[1]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete precipitation | Ensure pH is strictly adjusted to 3–4. If too acidic (pH < 1), the pyridine nitrogen protonates and the salt dissolves.[1] |

| Impurity Formation | Decarboxylation | Avoid heating >80°C during the SNAr step. Use room temp for longer duration. |

| Incomplete Cyclization | Insufficient Temperature | Protocol B requires >160°C to drive off ammonia. Ensure internal temperature is reached.[1][3][5] |

Strategic Applications in Drug Discovery

The 2-(ethylamino)nicotinic acid scaffold is structurally analogous to Niflumic acid (a COX-2 inhibitor) but offers distinct electronic properties due to the alkylamine.[1]

-

Kinase Inhibition: The fused pyridopyrimidine core mimics the ATP purine ring.[1] The N-ethyl group projects into the hydrophobic pocket of the enzyme (e.g., EGFR, VEGFR), improving binding affinity compared to the N-H analog.[1]

-

Antibacterial Agents: Derivatives have shown efficacy against E. coli by inhibiting DNA gyrase, where the carboxylic acid (or bioisostere) coordinates with magnesium ions in the active site.[1]

Figure 2: Decision matrix for selecting reaction conditions based on the desired medicinal chemistry target.

References

-

Synthesis of 2-Amino-nicotinic acids

-

Pyrido[2,3-d]pyrimidine Synthesis

-

General SNAr on Chloronicotinic Acids

Sources

- 1. scispace.com [scispace.com]

- 2. CA2700559A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 3. WO2009074749A2 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 4. US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use thereof - Google Patents [patents.google.com]

- 5. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

Application Note: In Vitro Characterization of 2-(Ethylamino)nicotinic Acid

Abstract

2-(Ethylamino)nicotinic acid (2-ENA) represents a critical pharmacophore scaffold sharing structural homology with the fenamate class of NSAIDs (e.g., Clonixin, Niflumic acid) and Nicotinic Acid (Niacin). Due to this dual structural identity, 2-ENA is frequently screened for two distinct biological activities: cyclooxygenase (COX) inhibition (anti-inflammatory) and GPR109A (HCAR2) agonism (lipid metabolism). This application note provides a rigorous, self-validating experimental framework for characterizing 2-ENA, addressing its zwitterionic solubility challenges, cytotoxicity thresholds, and functional target engagement.

Part 1: Compound Management & Physicochemical Profiling

Solubility and Stock Preparation

The Challenge: 2-ENA contains both a basic pyridine nitrogen and an acidic carboxylic acid group. This zwitterionic nature leads to pH-dependent solubility, often resulting in "crashing out" in neutral aqueous buffers, which causes false negatives in high-throughput screens.

Protocol:

-

Solvent Selection: Dissolve neat 2-ENA powder in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as esterification can occur over prolonged storage.

-

Concentration: Prepare a primary stock at 50 mM .

-

Expert Insight: If the solution appears cloudy, sonicate at 40°C for 5 minutes. The ethylamino group increases lipophilicity compared to niacin, requiring rigorous solubilization.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Limit freeze-thaw cycles to 3 max.

-

Working Solution: Dilute stock 1:1000 in assay buffer immediately prior to use to achieve a final DMSO concentration of 0.1%.

-

Validation Step: Measure Absorbance at 600nm (OD600). If OD600 > 0.05, micro-precipitation has occurred.

-

Stability Verification (LC-MS)

Before functional assays, verify the integrity of the ethylamino bridge, which can be susceptible to oxidation.

-

Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV (254 nm) and MS (ESI+). Look for Parent Ion

Da.

Part 2: Biocompatibility & Cytotoxicity Profiling

Establishing the "Therapeutic Window" is critical. You must differentiate between pharmacological inhibition and non-specific cell death.

Protocol: Multiplexed Cytotoxicity Assay (MTT + LDH)

Cell Model: HEK293 (General toxicity) and RAW 264.7 (Macrophage model for inflammation).

Steps:

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

-

Dosing: Treat with 2-ENA (0.1 µM – 500 µM) for 24 hours.

-

LDH Release (Membrane Integrity):

-

Transfer 50 µL supernatant to a new plate.

-